molecular formula C11H12N4O B8416464 4-(6-Methoxypyridin-3-yl)-5-methylpyrimidin-2-amine

4-(6-Methoxypyridin-3-yl)-5-methylpyrimidin-2-amine

Cat. No.: B8416464
M. Wt: 216.24 g/mol
InChI Key: AEIJHKSRZKAPBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Methoxypyridin-3-yl)-5-methylpyrimidin-2-amine is a useful research compound. Its molecular formula is C11H12N4O and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

4-(6-methoxypyridin-3-yl)-5-methylpyrimidin-2-amine

InChI

InChI=1S/C11H12N4O/c1-7-5-14-11(12)15-10(7)8-3-4-9(16-2)13-6-8/h3-6H,1-2H3,(H2,12,14,15)

InChI Key

AEIJHKSRZKAPBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C2=CN=C(C=C2)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-chloro-5-methylpyrimidin-2-amine (250 mg, 1.74 mmol), tetrakistriphenylphosphine palladium (0) (100 mg, 0.087 mmol) and 6-methoxypyridin-3-ylboronic acid (398 mg, 2.60 mmol), 1,2-DME (6 mL) and Na2CO3 (1.74 mL, 2 M, 3.47 mmol) were added and heated to 120° C. in a microwave reactor for 30 minutes. The reaction mixture was filtered using acetonitrile and the filtrate was dried over anhydrous Na2SO4 and evaporated under reduced pressure. The crude product was purified by column chromatography on silica gel to yield 4-(6-methoxypyridin-3-yl)-5-methylpyrimidin-2-amine (160 mg, 43%). ESI-MS m/z calc. 216.10. Found 217.5 (M+1)+. Retention time 0.52 minutes.
Quantity
250 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium (0)
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
398 mg
Type
reactant
Reaction Step One
[Compound]
Name
1,2-DME
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.